3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its intricate structure, which includes a chlorobenzyl group, a methoxyphenyl piperazine moiety, and a tetrahydroquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the chlorobenzyl and methoxyphenyl piperazine groups. Common reagents used in these reactions include chlorobenzyl chloride, methoxyphenyl piperazine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents to the chlorobenzyl group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl derivatives: Compounds with similar chlorobenzyl groups.
Methoxyphenyl piperazine derivatives: Molecules containing the methoxyphenyl piperazine moiety.
Quinazoline derivatives: Other compounds with the quinazoline core structure.
Uniqueness
What sets 3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H32ClN5O3S |
---|---|
Molecular Weight |
578.1 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C30H32ClN5O3S/c1-39-25-10-8-24(9-11-25)35-17-15-34(16-18-35)14-2-13-32-28(37)22-5-12-26-27(19-22)33-30(40)36(29(26)38)20-21-3-6-23(31)7-4-21/h3-12,19H,2,13-18,20H2,1H3,(H,32,37)(H,33,40) |
InChI Key |
YUKZUFQYVUPZJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.